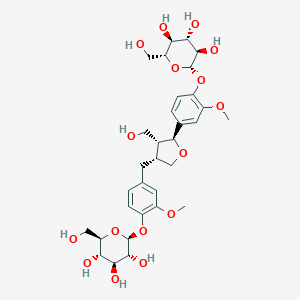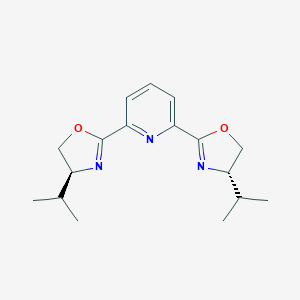
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine-2,6-bis(oxazoline) derivatives involves several key steps, starting from basic reactants like (1S,2S)-2-amino-1-phenylpropane-1,3-diol and dimethyl pyridine-2,6-dicarboximidate, followed by specific protection methods to yield the desired oxazoline compounds. For instance, the synthesis of a new pyridine-2,6-bis(oxazoline) for lanthanide-based catalysts demonstrates the precise methodology required for obtaining these compounds, showcasing their potential in catalyzing enantioselective reactions with significant efficiency and flexibility (Desimoni et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of such compounds reveals detailed geometric arrangements, including coordination geometries around metal centers when these ligands are employed in metal complexes. For example, the distorted trigonal bipyramidal geometry of a zinc(II) complex with this ligand type indicates the tridentate coordination mode, which significantly impacts the compound's reactivity and catalytic properties (Panosyan et al., 2003).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, acting as versatile ligands in catalytic systems. Their involvement in asymmetric cyclopropanation of olefins, for instance, underscores their utility in producing enantioselective outcomes with high efficiency. The molecular structure significantly influences the reactivity and selectivity of these catalytic processes, as evidenced by studies on ruthenium(II)-bis(oxazolin-2-yl)pyridine complexes (Nishiyama et al., 1995).
Scientific Research Applications
Heteroleptic Iron Complexes : This compound is used in studying heteroleptic iron complexes. Such studies contribute to understanding the interplay of different ligands on the metal ion spin state (Shahid et al., 2022).
Ruthenium(II) Complexes : It forms structurally important ruthenium(II) complexes containing bis(oxazolin-2'-yl)pyridine and phosphine, contributing to advancements in stereochemically controlled syntheses (Cadierno et al., 1999).
Catalysis in Asymmetric Cyclopropanation : This compound is used as a chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine catalyst, efficiently catalyzing asymmetric cyclopropanation of styrene and diazoacetates (Nishiyama et al., 1995).
Polymerization Catalyst : It catalyzes ethylene homopolymerization and ethylene/1-hexene copolymerization in presence of MAO, indicating its potential in polymer chemistry (Esteruelas et al., 2002).
Hydrosilylation of Ketones : This compound is used in catalytic hydrosilylation of ketones, showing efficient turnover at low temperatures with minimal precatalyst usage (Tondreau et al., 2009).
Luminescence in Lanthanoid Series : The chiral pybox ligand of this compound forms isomorphous crystals throughout the lanthanoid series and exhibits luminescence properties (Matsumoto et al., 2010).
Ligand in Copper-Catalyzed Reactions : It is efficient as a ligand in CuI-catalyzed direct addition of terminal alkynes to imines and can be recycled for multiple cycles (Tarasenko & Beletskaya, 2016).
Enantioselective Reactions Catalyst : The compound is effective in lanthanide-based catalysts for enantioselective reactions with 3-alkenoyl-2-oxazolidinones (Desimoni et al., 2005).
Synthesis of Functionalized Imidazolines : Its synthesis leads to functionalized pyridine-2,6-bis(4-hydroxymethylimidazoline) and its derivatives (Schulz & Christoffers, 2013).
Rhodium-Catalyzed Asymmetric Hydrosilylation : A rhodium catalyst derived from this compound exhibits excellent enantioselectivity in asymmetric hydrosilylation of ketones (Ghoshal et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQGLBCAHGJDR-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350833 | |
| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118949-61-4 | |
| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | i-Pr-pybox, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | I-PR-PYBOX, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic properties and applications of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine?
A1: this compound, often abbreviated as (S,S)-iPr-Pybox, is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. [] It acts as a chelating ligand, coordinating to transition metals like ruthenium. This coordination creates a chiral environment around the metal center, enabling enantioselective reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




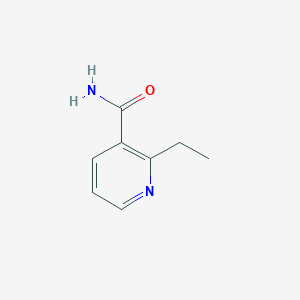
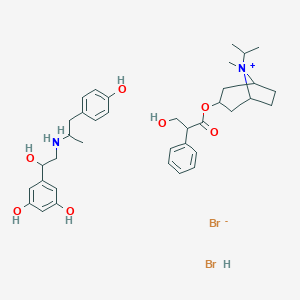





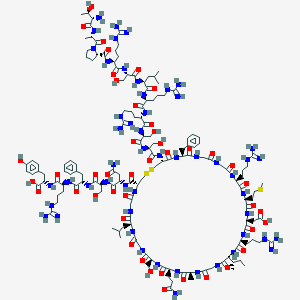

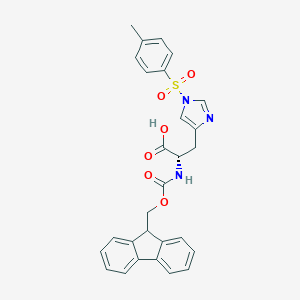
![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
